molecular formula C22H24N4O4 B11677959 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11677959
M. Wt: 408.4 g/mol
InChI Key: NFCZZTHQYNXVRJ-OEAKJJBVSA-N
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Description

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C22H24N4O4 This compound is known for its unique structural features, which include a pyrazole ring and various functional groups such as methoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-ethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and ethoxy groups, along with the pyrazole ring, provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O4/c1-5-30-17-8-6-7-16(11-17)18-13-19(25-24-18)22(27)26-23-14(2)15-9-10-20(28-3)21(12-15)29-4/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-14+

InChI Key

NFCZZTHQYNXVRJ-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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